molecular formula C22H31ClN2O3 B11084639 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide

Cat. No.: B11084639
M. Wt: 406.9 g/mol
InChI Key: IJWWXENHNDEFOY-UHFFFAOYSA-N
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Description

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide is a synthetic organic compound that features an adamantyl group, a phenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving 1-adamantanamine and an appropriate alkylating agent.

    Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to cross cell membranes, while the phenoxy and acetamide groups can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: A simpler adamantyl derivative used in various chemical syntheses.

    2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-bromo-6-ethoxyphenoxy]acetamide: A brominated analog with similar structural features.

    Adamantyl-substituted hydroxybutyric acids: Compounds with similar adamantyl groups but different functional groups.

Uniqueness

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide is unique due to its combination of an adamantyl group, a phenoxy group, and an acetamide group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different analogs.

Properties

Molecular Formula

C22H31ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C22H31ClN2O3/c1-13(22-8-14-3-15(9-22)5-16(4-14)10-22)25-11-17-6-18(23)21(19(7-17)27-2)28-12-20(24)26/h6-7,13-16,25H,3-5,8-12H2,1-2H3,(H2,24,26)

InChI Key

IJWWXENHNDEFOY-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C(=C4)Cl)OCC(=O)N)OC

Origin of Product

United States

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